CEP-28122 mesylate salt

ALK inhibitor enzymatic assay IC50

CEP-28122 mesylate salt (free base CAS: 1022958-60-6) is a diaminopyrimidine-derivative, orally bioavailable, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). It functions as an ATP-competitive inhibitor, potently blocking recombinant ALK kinase activity with an enzymatic IC50 of 1.9 ± 0.5 nM.

Molecular Formula C29H39ClN6O6S
Molecular Weight 635.17
Cat. No. B1574295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-28122 mesylate salt
Molecular FormulaC29H39ClN6O6S
Molecular Weight635.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEP-28122 Mesylate Salt: ALK Inhibitor Procurement and Selection Guide


CEP-28122 mesylate salt (free base CAS: 1022958-60-6) is a diaminopyrimidine-derivative, orally bioavailable, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) [1]. It functions as an ATP-competitive inhibitor, potently blocking recombinant ALK kinase activity with an enzymatic IC50 of 1.9 ± 0.5 nM [2]. Preclinically, CEP-28122 demonstrates robust antitumor efficacy in multiple ALK-driven human cancer xenograft models, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma [1].

Why ALK Inhibitor Substitution is Not Interchangeable: CEP-28122 Mesylate Salt Specifics


In the ALK inhibitor class, even nanomolar-level differences in biochemical potency can translate into significant variations in cellular activity, selectivity, and in vivo target coverage [1]. Substituting CEP-28122 mesylate salt with another ALK inhibitor without rigorous comparative analysis is scientifically unsound due to distinct kinase selectivity profiles that can lead to off-target toxicities or reduced efficacy [2]. Furthermore, the specific physiochemical properties of the mesylate salt form directly influence oral bioavailability, solubility, and stability, impacting the reproducibility of in vivo studies [3]. The following evidence details the specific, quantifiable differentiators of CEP-28122.

Quantitative Differentiation of CEP-28122 Mesylate Salt from Clinical-Stage ALK Inhibitors


Enzymatic Potency of CEP-28122 Mesylate Salt Against Recombinant ALK

CEP-28122 inhibits recombinant ALK kinase activity with an IC50 of 1.9 ± 0.5 nM [1]. This potency is comparable to the clinically approved second-generation ALK inhibitors Alectinib (IC50 = 1.9 nM) and Brigatinib (IC50 = 0.37-0.6 nM), and is significantly more potent than the first-generation inhibitor Crizotinib (IC50 = 20-24 nM) [2][3][4]. Compared to the third-generation inhibitor Lorlatinib (IC50 = 0.2-1 nM), CEP-28122 exhibits slightly lower but still potent biochemical activity [5].

ALK inhibitor enzymatic assay IC50

Kinase Selectivity Profile of CEP-28122 Mesylate Salt

CEP-28122 was screened against a panel of 259 kinases at 1 µM. Only 15 kinases showed >90% inhibition at this concentration [1]. For the majority of off-targets, the IC50 was at least 10-fold higher than that for ALK. Notably, it exhibits high selectivity over the closely related insulin receptor (IR) with an IC50 of 1,257 nM, representing a >600-fold selectivity window [1][2]. In contrast, Crizotinib, a first-generation ALK inhibitor, has been reported to inhibit IR with an IC50 of 2,887 nM, which may represent a different selectivity profile [3].

kinase selectivity kinome profiling off-target activity

Cellular Activity of CEP-28122 Mesylate Salt in ALK-Driven Cancer Cells

CEP-28122 inhibits NPM-ALK tyrosine phosphorylation in Sup-M2 and Karpas-299 ALCL cells with cellular IC50 values of 20-30 nM [1]. In EML4-ALK-positive NSCLC cells (NCI-H2228, NCI-H3122), it exhibits similar potency in inhibiting ALK phosphorylation [1]. For comparison, Crizotinib exhibits a cellular IC50 of 24 nM in NPM-ALK-driven cells, while Ceritinib shows a cellular IC50 of 25-35 nM [2][3]. This data positions CEP-28122 as having comparable cellular potency to first- and second-generation clinical ALK inhibitors.

cellular IC50 ALCL NSCLC neuroblastoma

In Vivo Target Engagement and Pharmacodynamics of CEP-28122 Mesylate Salt

A single oral dose of 30 mg/kg CEP-28122 in mice bearing NPM-ALK-positive ALCL xenografts resulted in >90% inhibition of ALK tyrosine phosphorylation sustained for more than 12 hours [1]. At lower doses, 3 mg/kg and 10 mg/kg, target inhibition was still significant at 75-80% for 12 hours [1]. This demonstrates durable, dose-dependent target coverage in vivo. While direct comparative pharmacodynamic data for other ALK inhibitors under identical conditions is not available, the >12-hour target inhibition at 30 mg/kg provides a quantitative benchmark for in vivo experimental design.

pharmacodynamics in vivo target engagement xenograft oral bioavailability

In Vivo Antitumor Efficacy of CEP-28122 Mesylate Salt in Xenograft Models

Oral administration of CEP-28122 at 30 mg/kg twice daily for 12 days resulted in complete or near-complete tumor regression in a Sup-M2 ALCL xenograft model [1]. Treatment at 55 or 100 mg/kg twice daily for 4 weeks led to sustained tumor regression with no tumor re-emergence for >60 days after treatment cessation [1]. In contrast, CEP-28122 showed only marginal antitumor activity against ALK-negative HCT-116 colon carcinoma xenografts at the same doses, confirming on-target efficacy [1].

antitumor efficacy xenograft tumor regression in vivo

Absence of Confirmed Activity of CEP-28122 Mesylate Salt Against ALK Resistance Mutations

Based on a comprehensive search of primary literature and authoritative databases, no quantitative data (e.g., IC50 values) could be identified that directly measures the inhibitory activity of CEP-28122 against common ALK secondary resistance mutations, such as L1196M or G1202R. Vendor claims referencing activity against these mutations lack primary data citations. This contrasts sharply with later-generation inhibitors like Lorlatinib and Brigatinib, for which extensive mutation profiling data is publicly available [1][2].

ALK resistance L1196M G1202R mutation

Recommended Scientific and Preclinical Applications for CEP-28122 Mesylate Salt


Validating ALK Dependency in In Vitro and In Vivo Tumor Models

CEP-28122 mesylate salt is ideally suited for confirming the oncogenic role of ALK in cancer cell lines and xenograft models. Its potent enzymatic (IC50 1.9 nM) and cellular activity (IC50 20-30 nM), combined with robust in vivo efficacy leading to tumor regression in ALK-positive models, makes it a powerful tool compound for target validation studies [1][2]. The high selectivity over insulin receptor (>600-fold) minimizes confounding off-target effects [3].

Use as a Reference ALK Inhibitor in Preclinical Compound Benchmarking

Given its well-characterized potency and selectivity profile from a panel of 259 kinases, CEP-28122 can serve as a valuable reference standard for benchmarking novel ALK inhibitors [1]. Its activity level, which is more potent than Crizotinib but less potent than Brigatinib or Lorlatinib, provides a useful mid-point for comparative studies in biochemical and cellular assays [2][3].

Investigating ALK Signaling Pathways in ALCL, NSCLC, and Neuroblastoma

CEP-28122 has demonstrated concentration-dependent inhibition of ALK phosphorylation and downstream effectors (Stat-3, Akt, ERK1/2) in ALCL, NSCLC, and neuroblastoma cell lines [1]. This makes it a specific and effective probe for dissecting ALK-mediated signaling networks in these cancer types, allowing researchers to map pathway dependencies and identify potential combination therapy targets.

Use in Pharmacodynamic Studies for Optimizing In Vivo Dosing Regimens

The detailed in vivo pharmacodynamic data for CEP-28122—specifically, the >90% target inhibition sustained for >12 hours following a 30 mg/kg oral dose—provides a clear, quantitative framework for designing and interpreting pharmacodynamic studies [1]. This data is essential for establishing exposure-response relationships and optimizing dosing schedules in preclinical animal models.

Technical Documentation Hub

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